N-Acetyl Amphotericin B, with the molecular formula C49H75NO18, is an organic compound . It may have applications in biochemical and pharmaceutical research . It is a derivative of Amphotericin B, which is an antifungal medication used for serious fungal infections and leishmaniasis . The fungal infections it is used to treat include mucormycosis, aspergillosis, blastomycosis, candidiasis, coccidioidomycosis, and cryptococcosis .
Amphotericin B is produced mainly by Streptomyces nodosus . Various intracellular metabolites of S. nodosus were identified during AmB fermentation, and the key compounds that related to the cell growth and biosynthesis of AmB were analyzed . A rational design based on the results of metabolomics was employed to improve the AmB productivity of Streptomyces nodosus .
The synthesis of N-Acetyl Amphotericin B typically involves the acetylation of Amphotericin B using acetylating agents such as acetic anhydride or acetyl chloride. The process can be summarized as follows:
The reaction can be represented as follows:
N-Acetyl Amphotericin B retains the core structure of Amphotericin B, which consists of a large macrolide ring with multiple hydroxyl groups and a series of conjugated double bonds. The molecular formula for N-Acetyl Amphotericin B is , with a molecular weight of approximately 966.12 g/mol.
The structural modifications involve the addition of an acetyl group to one or more hydroxyl groups present in the original structure, enhancing its pharmacological properties while potentially reducing toxicity.
N-Acetyl Amphotericin B undergoes various chemical reactions that are crucial for its biological activity. Key reactions include:
These reactions are critical for understanding the pharmacodynamics and therapeutic applications of N-Acetyl Amphotericin B.
The primary mechanism of action of N-Acetyl Amphotericin B involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts membrane integrity by forming pores that lead to leakage of intracellular components, ultimately resulting in cell death.
The process can be summarized as follows:
This mechanism underscores the effectiveness of N-Acetyl Amphotericin B as an antifungal agent.
N-Acetyl Amphotericin B exhibits several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic application.
N-Acetyl Amphotericin B has several significant applications in scientific research and medicine:
The discovery of amphotericin B in the mid-1950s marked a pivotal milestone in antifungal chemotherapy, offering the first effective systemic treatment for deep-seated mycoses [1] [9]. Its initial clinical introduction in 1958 as a sodium deoxycholate micellar suspension (Fungizone®) addressed the inherent water insolubility of the parent polyene but unmasked its significant toxic potential [1] [4]. Recognizing these limitations early on, researchers embarked on efforts to develop safer and more effective analogues through structural modification and alternative formulations.
The rationale for developing N-Acetyl AmB stems from a deep understanding of the structure-activity and structure-toxicity relationships of the parent AmB molecule and the mechanisms governing its behavior in biological systems. Acetylation of the mycosamine amino group aims to strategically alter specific properties:
Table 1: Key Properties and Rationale for N-Acetylation of Amphotericin B
Property | Amphotericin B (AmB) | N-Acetyl Amphotericin B (N-Acetyl AmB) | Rationale for Acetylation |
---|---|---|---|
Mycosamine Amino Group | -NH₂ / -NH₃⁺ (protonated at physiological pH) | -NH-CO-CH₃ (Uncharged acetamide) | Neutralizes positive charge, disrupting electrostatic drivers of aggregation. |
Charge at pH 7.4 | Amphoteric (Carboxylate anion, Protonated amine cation) | Amphoteric (Carboxylate anion, Uncharged amide) | Reduces overall cationic character, impacting solubility & membrane binding. |
Aggregation Tendency | High (Forms oligomers & polyaggregates) | Expected Reduction/Altered Pattern | Aim for increased monomeric fraction or less toxic aggregates. |
Primary Solubility Limiter | Strong self-association via hydrophobic & ionic forces | Reduced self-association potential | Improve aqueous solubility or dissolution kinetics. |
Key Toxicity Mechanism | Pore formation in cholesterol-rich mammalian membranes | Hypothesized reduced pore formation in mammalian membranes | Altered mycosamine interaction reduces affinity for cholesterol or pore stability. |
Therapeutic Index Goal | Narrow (Dose-limiting nephro/hemotoxicity) | Potential Widening | Decouple fungicidal activity (ergosterol binding/oxidative damage) from mammalian cytotoxicity. |
Table 2: Impact of N-Acetylation on Amphotericin B Aggregation States
Aggregation State | Characteristics | Biological Consequence | Expected Effect of N-Acetylation |
---|---|---|---|
Monomer | Single molecule; Highest selective activity vs fungi. | Ideal state: High antifungal efficacy, Low toxicity. | Increase - Neutral charge reduces self-association. |
Oligomer | Small soluble aggregates (Dimers, Tetramers). | Major contributor to mammalian cell toxicity (pores). | Modulate - Altered stability may reduce toxic pores. |
Polyaggregate | Large insoluble aggregates; Acts as monomer reservoir. | Low toxicity, Low immediate activity; Dissociates slowly. | Potential Change - Size/distribution may be altered. |
Supramolecular Structure | Pore assembly in membranes (dependent on sterol type). | Fungicidal in ergosterol-membranes; Toxic in cholesterol-membranes. | Disrupt - Modified mycosamine impedes stable pore formation, especially in cholesterol membranes. |
N-Acetyl AmB represents an investigational approach within the broader effort to overcome the limitations of conventional and lipid-based AmB. Its scope in current and future antifungal research encompasses several key areas:
The research on N-Acetyl Amphotericin B is still primarily at the preclinical stage (in vitro and animal models), focusing on validating its hypothesized advantages in solubility, selective toxicity, and efficacy. Its ultimate success will depend on demonstrating a clinically significant improvement in the therapeutic index or enabling novel routes of administration compared to existing AmB formulations. It represents a targeted chemical strategy to unlock the full potential of the venerable polyene scaffold for modern antifungal therapy.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1